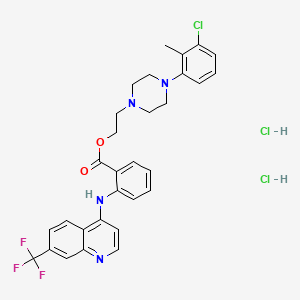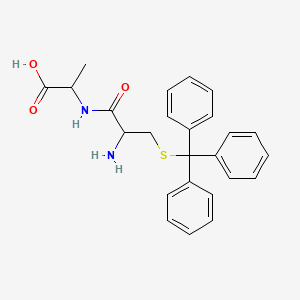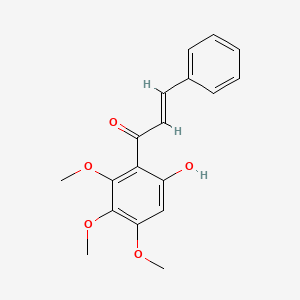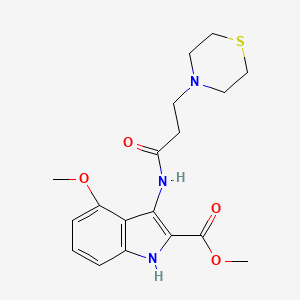
Helilandin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helilandin B is a chalcone, a type of natural compound known for its diverse biological activities. It is characterized by its chemical structure, which includes a phenylpropanoid backbone. The IUPAC name for this compound is (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one . This compound has been isolated from various plant species, including Helichrysum sutherlandii .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helilandin B can be synthesized through the condensation of 2-hydroxy-4,5,6-trimethoxyacetophenone with benzaldehyde in the presence of alcoholic potassium hydroxide. This reaction typically yields this compound as a yellow or orange-yellow crystalline solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Helilandin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding flavanones.
Reduction: Reduction reactions can convert this compound into dihydrochalcones.
Substitution: Substitution reactions can introduce different functional groups into the chalcone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Flavanones: Formed through oxidation.
Dihydrochalcones: Formed through reduction.
Substituted Chalcones: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a reference compound in the synthesis of other chalcones and flavonoids.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and cancer. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through the modulation of oxidative stress and apoptosis .
Comparison with Similar Compounds
Helilandin B is unique among chalcones due to its specific substitution pattern on the phenyl rings. Similar compounds include:
Pashanone: Another chalcone with a similar structure but different substitution pattern.
Flavanones: Structurally related compounds formed through the oxidation of chalcones.
Dihydrochalcones: Reduced forms of chalcones with similar biological activities.
Properties
CAS No. |
74064-14-5 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+ |
InChI Key |
PSHNFUINYKNYTK-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)


![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)

